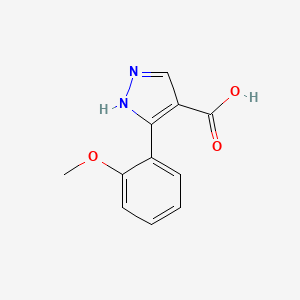

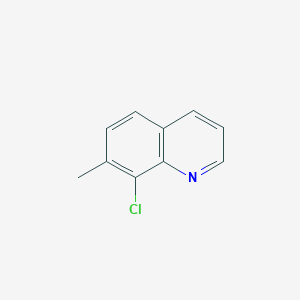

![molecular formula C16H13N3OS B2520155 N-([2,3'-Bipyridin]-5-ylmethyl)thiophen-2-carboxamid CAS No. 2034246-49-4](/img/structure/B2520155.png)

N-([2,3'-Bipyridin]-5-ylmethyl)thiophen-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide is a compound that falls within the category of thiophene derivatives, which are known for their diverse chemical properties and biological activities. Although the specific compound is not directly studied in the provided papers, similar thiophene derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various applications, including their potential biological activities .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves the formation of the thiophene ring followed by functionalization at various positions on the ring. For instance, the synthesis of N-glycosyl-thiophene-2-carboxamides involved the condensation of thiophene-2-carboxylic acid with different amines . Similarly, the synthesis of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with an amine . These methods suggest that the synthesis of N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide could potentially be carried out through analogous condensation reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy . These studies reveal the geometry of the molecule, including bond lengths, angles, and the presence of intramolecular hydrogen bonds that stabilize the molecule's conformation. For example, the X-ray diffraction study of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide provided detailed information about its crystalline structure .

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including Suzuki cross-coupling reactions, as demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . These reactions allow for the introduction of different substituents into the thiophene core, altering the compound's properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity and stability. DFT calculations are often used to predict reactivity parameters, such as HOMO-LUMO energy gaps, which are indicative of a molecule's chemical stability and reactivity . Additionally, the antimicrobial and antitumor activities of some thiophene derivatives have been evaluated, suggesting potential applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

- Befunde: Aminothiophen-2-carboxamid zeigte eine signifikante Hemmwirkung (62,0 %) im Vergleich zu Ascorbinsäure. Diese Verbindungen könnten möglicherweise als natürliche Antioxidantien dienen .

- Befunde: Verbindung 7b zeigte eine hohe Aktivität gegen Staphylococcus aureus, Bacillus subtilis, Escherichia coli und Pseudomonas aeruginosa und übertraf Ampicillin .

- Befunde: Das Derivat mit einem 4-Cl-Phenylring zeigte eine potente Hemmwirkung gegen Krebszelllinien (MCF-7, K562, HepG2 und MDA-MB-231). Molekular-Docking-Studien zeigten wesentliche Wechselwirkungen mit PTP1B .

- Befunde: Sie zeigen antimikrobielle, analgetische, entzündungshemmende, antihypertensive und antitumorale Aktivitäten. Zusätzlich finden sie Verwendung als Korrosionsschutzmittel und in Materialwissenschaften .

- Befunde: Diese Verbindungen spielen eine wichtige Rolle für Medizinalchemiker und bieten eine Vielzahl biologischer Effekte .

Antioxidative Eigenschaften

Antibakterielle Aktivität

Antikrebs-Potenzial

Medizinische Anwendungen

Biologische Effekte

Molekular-Docking-Studien

Wirkmechanismus

Target of Action

Thiophene derivatives, which include n-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide, have been reported to exhibit a wide range of biological and pharmacological activities .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide has been reported to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit potent antitumor activity through the inhibition of mitochondrial complex I This suggests that the compound may interact with enzymes involved in mitochondrial energy production

Cellular Effects

The cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-2-carboxamide are largely tied to its biochemical properties. Its ability to inhibit mitochondrial complex I suggests that it may influence cell function by affecting cellular energy metabolism . This could potentially impact various cellular processes, including cell signaling pathways and gene expression. Detailed studies on the cellular effects of this compound are currently lacking.

Molecular Mechanism

As mentioned earlier, it has been found to inhibit mitochondrial complex I, suggesting that it may exert its effects at the molecular level through this pathway This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(15-4-2-8-21-15)19-10-12-5-6-14(18-9-12)13-3-1-7-17-11-13/h1-9,11H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOTUMJALMKUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

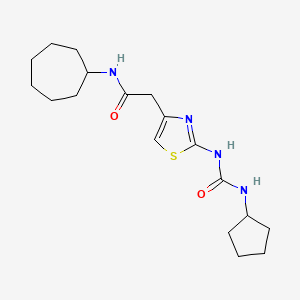

![8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2520075.png)

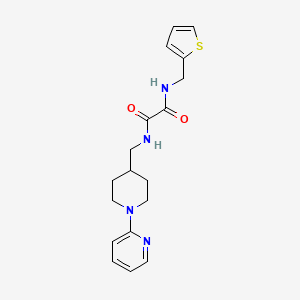

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

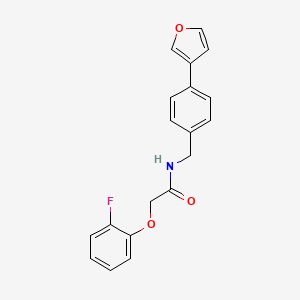

![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B2520091.png)

![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)